1-(Pyridin-4-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
1-pyridin-4-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDZSVPICJLNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187084-44-2 | |
| Record name | 1-(pyridin-4-yl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 Pyridin 4 Yl Piperidin 4 Amine and Its Core Scaffolds
Foundational Approaches for Piperidine (B6355638) Ring Construction
The construction of the piperidine ring is a cornerstone of many synthetic routes targeting complex nitrogen-containing molecules. Key strategies include the reduction of readily available pyridine (B92270) derivatives and the cyclization of acyclic precursors.
Hydrogenation and Reduction Strategies for Pyridine Precursors
The hydrogenation of pyridine and its derivatives is a fundamental and widely utilized method for the synthesis of the piperidine core. This approach leverages the aromatic pyridine ring as a latent piperidine structure, which can be unmasked through various reduction techniques.
Catalytic hydrogenation stands out as a primary method for the conversion of pyridines to piperidines. This process typically involves the use of transition metal catalysts and a source of hydrogen.
Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, electrocatalytic hydrogenation has emerged as a promising alternative to traditional high-pressure and high-temperature methods. One such system employs a carbon-supported rhodium catalyst in a membrane electrode assembly, achieving the quantitative conversion of pyridine to piperidine at ambient temperature and pressure. This method demonstrates high current efficiency and yield, offering a more sustainable and energy-efficient pathway.
Various transition metals, including rhodium, palladium, and ruthenium, have been successfully employed in catalytic hydrogenation. For example, a heterogeneous 10% Rh/C catalyst has been shown to effectively hydrogenate various aromatic and heteroaromatic compounds, including pyridines, at 80 °C in water under 5 atm of H₂ pressure. Palladium-catalyzed hydrogenation has also been utilized in the synthesis of piperidine derivatives, including precursors to pharmaceuticals like donepezil.
The choice of catalyst and reaction conditions can be tailored to achieve specific outcomes. For example, a borane-catalyzed metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as a hydrogen source provides a practical and useful method that avoids the need for high-pressure H₂.
Table 1: Catalytic Hydrogenation of Pyridine Derivatives
| Catalyst | Hydrogen Source | Conditions | Product | Yield | Reference |
| Rh/C | H₂ | 80 °C, 5 atm, H₂O | Piperidine | High | |
| Pd/C | Ammonium (B1175870) formate | Mild conditions | Piperidine | High | |
| Rhodium(I) complex | Pinacol borane | - | all-cis-(Multi)fluorinated piperidines | High diastereoselectivity | |
| Ruthenium(II) complex | Sodium tetrahydroborate | Mild conditions | Piperidine | High | |
| Carbon-supported rhodium | Electrocatalytic | Ambient temp. & pressure | Piperidine | 98% | |
| RuCl₃·xH₂O | Borane-ammonia | - | Alicyclic heterocycles | Very good |
Achieving regio- and stereoselectivity in the reduction of substituted pyridines is a significant challenge in synthetic chemistry. The development of selective methods is crucial for accessing specific isomers of functionalized piperidines.
One approach to achieving regioselectivity involves the dearomatization of pyridines to dihydropyridines, which can then be further reduced. A mild, one-step selective reduction of pyridine derivatives to N-substituted 1,4- and 1,2-dihydropyridines has been developed using an amine-borane complex and triflic anhydride. The regioselectivity of this reaction can be controlled by the reaction temperature, with lower temperatures favoring the formation of 1,4-dihydropyridines.
For stereoselective reductions, chiral catalysts and auxiliaries are often employed. Rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce chiral piperidines with excellent diastereo- and enantioselectivities. This method utilizes a chiral primary amine, which induces chirality on the piperidine ring during a reductive transamination process. Copper-catalyzed high stereoselective 1,4-dearomatization of pyridines can lead to the formation of enantioenriched 1,4-dihydropyridines, which can be subsequently reduced to substituted piperidines.
The choice of activating group on the pyridine nitrogen can also influence the regio- and stereochemical outcome of the reduction. N-activated pyridines can undergo regio- and stereoselective additions of various nucleophiles, leading to a diverse array of substituted dihydropyridines and piperidines.
Table 2: Regio- and Stereoselective Reduction of Pyridines
| Reagent/Catalyst | Substrate | Product | Selectivity | Reference |
| Amine-borane/Tf₂O | 3-Substituted Pyridines | 1,4-Dihydropyridines | High regioselectivity | |
| Rhodium complex/(R)- or (S)-PEA | Pyridinium salts | Chiral piperidines | Excellent diastereo- and enantioselectivity | |
| (Ph-BPE)CuH | Pyridines | 1,4-Dihydropyridines | High enantioselectivity |
Intramolecular Cyclization Reactions
Intramolecular cyclization represents another powerful strategy for the synthesis of the piperidine ring. This approach involves the formation of a new carbon-nitrogen or carbon-carbon bond within an acyclic precursor containing a nitrogen atom and a reactive functional group.
The cyclization of unsaturated amines is a versatile method for constructing piperidine rings. Oxidative amination of alkenes, catalyzed by transition metals, allows for the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle. For example, a gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent has been reported to form substituted piperidines.
Another approach involves the palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes, which provides access to various six-membered nitrogen heterocycles, including piperidines. This method operates under base-free conditions. Stereoselective piperidine synthesis can also be achieved through the oxidative carbon-hydrogen bond functionalization of enamides using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Radical cyclizations offer a powerful tool for the formation of piperidine rings, often proceeding under mild conditions. A variety of methods have been developed that utilize radical intermediates to initiate the ring-closing process.
One such method involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which is effective for producing various piperidines. Another strategy employs photoredox catalysis to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to form spirocyclic piperidines. This method is driven by visible light and uses a non-toxic amine as a reductant.
Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor also provides a route to piperidine derivatives. This electrochemical method avoids the use of toxic reagents and can be scaled up for preparative synthesis.
Reductive Amination Protocols for Piperidone Derivatives
Reductive amination stands as a cornerstone in the synthesis of amine-containing compounds from carbonyl precursors. In the context of 1-(pyridin-4-yl)piperidin-4-amine synthesis, this method is pivotal for converting a piperidone intermediate into the desired amine.
Sodium Triacetoxyborohydride-Mediated Aminations
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a widely favored reagent for reductive aminations due to its mild nature, high selectivity, and broad applicability. sigmaaldrich.comnih.gov It is particularly effective for the one-pot reductive amination of ketones and aldehydes. nih.govorganic-chemistry.org The reaction proceeds through the in situ formation of an iminium ion from the piperidone and an amine source, which is then selectively reduced by sodium triacetoxyborohydride. organic-chemistry.org This method offers several advantages over other hydride reagents like sodium cyanoborohydride, including reduced toxicity of byproducts and often better yields. sigmaaldrich.com
The choice of solvent is crucial for the success of the reaction, with 1,2-dichloroethane (B1671644) (DCE) being the preferred solvent, although tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) can also be used. nih.gov Acetic acid can be employed as a catalyst, especially for ketone reactions, to facilitate the formation of the iminium ion. nih.govorganic-chemistry.org A key benefit of using sodium triacetoxyborohydride is its compatibility with various functional groups that are sensitive to other reducing agents, such as acetals, ketals, C-C multiple bonds, and nitro groups. nih.gov
In a typical procedure, the piperidone derivative, an amine source (such as ammonia or a protected amine), and sodium triacetoxyborohydride are stirred in a suitable solvent. The reaction's progress can be monitored to ensure completion. This one-pot procedure is highly efficient as the reduction of the iminium ion is significantly faster than the reduction of the starting ketone. organic-chemistry.org
A specific application involves the reductive amination of N-tert-butyloxycarbonyl-4-piperidone to yield 4-amino-1-t-butyloxycarbonyl piperidine, a key intermediate. google.com This highlights the utility of sodium triacetoxyborohydride in synthesizing precursors for more complex molecules.
Table 1: Key Features of Sodium Triacetoxyborohydride-Mediated Reductive Amination
| Feature | Description |
| Reagent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Substrates | Aldehydes and Ketones (including piperidones) |
| Key Advantage | Mild, selective, and allows for one-pot procedures |
| Common Solvents | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Catalyst (optional) | Acetic Acid |
| Compatibility | Tolerates various acid-sensitive and reducible functional groups |
Introduction and Functionalization of the Pyridine Moiety
The introduction of the pyridine ring onto the piperidine scaffold is a critical step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions.
Alkylation of Piperidine Intermediates with Pyridine-Based Reagents
The N-arylation of a piperidine intermediate with a suitable pyridine-based reagent is a common strategy. This usually involves the reaction of a piperidine derivative, often with a protected amine at the 4-position, with a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine. researchgate.netnih.gov The reaction is a nucleophilic aromatic substitution where the piperidine nitrogen acts as the nucleophile, displacing the halide from the pyridine ring.
These reactions are often facilitated by a base to neutralize the hydrohalic acid formed during the reaction. researchgate.net Common bases include potassium carbonate or triethylamine. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) being frequently used. researchgate.net In some cases, the reaction can be performed at room temperature, while in others, heating may be necessary to drive the reaction to completion. researchgate.net
An alternative approach involves the use of Grignard reagents with nitropyridine N-oxides, which can lead to site-selective alkylation. researchgate.net However, for the specific synthesis of 1-(pyridin-4-yl)piperidine structures, direct coupling with a 4-halopyridine is more straightforward.
Amine Functionalization and Derivatization Approaches
Once the core 1-(pyridin-4-yl)piperidine scaffold is assembled, the final step often involves the introduction or modification of the amine group at the 4-position of the piperidine ring.
Post-Piperidine Ring Formation Amination Strategies
When the synthesis starts with 1-(pyridin-4-yl)piperidin-4-one, the ketone functionality needs to be converted to an amine. This is where reductive amination, as discussed in section 2.1.3, becomes crucial. The ketone is reacted with an ammonia source, such as ammonium acetate (B1210297) or ammonia itself, in the presence of a reducing agent like sodium triacetoxyborohydride to directly form the primary amine. nih.govyoutube.com
Alternatively, the ketone can first be converted to an oxime by reaction with hydroxylamine. The resulting oxime can then be reduced to the primary amine using various reducing agents, such as catalytic hydrogenation.
Another strategy involves the use of a Curtius rearrangement. evitachem.com This method starts with 1-(pyridin-3-yl)piperidine-4-carboxylic acid, which is converted to an acyl azide (B81097). The acyl azide then undergoes rearrangement to an isocyanate, which is subsequently hydrolyzed to the amine. evitachem.com While this method offers good stereocontrol, it requires the handling of potentially hazardous azide intermediates. evitachem.com
Advanced and Green Synthetic Techniques
In recent years, there has been a significant push towards developing more efficient, cost-effective, and environmentally friendly synthetic methods.
Modern approaches to piperidine synthesis aim to streamline multi-step processes. news-medical.net For instance, combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling using nickel electrocatalysis can significantly reduce the number of synthetic steps. news-medical.net While not directly applied to this compound in the provided information, these advanced strategies highlight the direction of current research in piperidine synthesis.
Green chemistry principles are also being increasingly applied. nih.govresearchgate.net This includes the use of microwave irradiation to accelerate reaction times and improve yields in one-pot, multi-component reactions for synthesizing pyridine derivatives. nih.govresearchgate.netnih.gov Such methods often use environmentally benign solvents like ethanol (B145695) and aim for high atom economy. nih.govresearchgate.net The development of heterogeneous catalysts, which can be easily separated and recycled, is another area of focus in green pyridine synthesis. numberanalytics.com While specific examples for this compound are not detailed, the trend towards greener synthesis is a key consideration for future manufacturing processes of such compounds.
Microwave-Assisted Synthesis for Reaction Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. youngin.comrasayanjournal.co.in This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine and piperidine derivatives. nih.goveurekaselect.com
The application of microwave irradiation can be particularly advantageous in the key bond-forming steps of the this compound synthesis. For instance, the nucleophilic aromatic substitution reaction between a pyridine precursor and a piperidine derivative can be significantly expedited. A general approach could involve the reaction of 4-chloropyridine with a protected 4-aminopiperidine (B84694) derivative under microwave irradiation. This method offers a rapid and efficient alternative to traditional reflux conditions, which often require extended reaction times. nih.gov
A study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines demonstrated that microwave irradiation at 60W for 20 minutes in 2-propanol could produce the desired products in high yields, whereas classical heating required 12 hours of reflux. nih.gov A similar approach could be envisioned for the synthesis of this compound.
Furthermore, microwave technology has been utilized in the one-pot synthesis of substituted pyridines. youngin.com For example, the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an alkynone, can be conducted under microwave irradiation at elevated temperatures to afford pyridines in a single step with excellent regiochemical control. youngin.com This methodology could be adapted to construct the pyridine core of the target molecule.
The following table summarizes representative examples of microwave-assisted synthesis of related heterocyclic compounds, illustrating the potential for optimizing the synthesis of this compound.
| Reactants | Product | Conditions | Yield (%) | Reference |
| 4-chloroquinazoline, aryl heterocyclic amine | N-arylheterocyclic substituted-4-aminoquinazoline | 2-propanol, 60W, 20 min | High | nih.gov |
| Ethyl β-aminocrotonate, 4-(trimethylsilyl)but-3-yn-2-one | Trisubstituted pyridine | DMSO, 20 min | 69 | youngin.com |
| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, thiosemicarbazides | Quinoline thiosemicarbazones with a piperidine moiety | Microwave-assisted condensation | Excellent | nih.gov |
| 2-aminopyridine, cyanamide, aromatic aldehydes/ketones | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Neat, 120 °C, 15 min | High | nih.gov |
Flow Chemistry Methodologies for Enhanced Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net These features make it an attractive platform for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. The synthesis of N-arylpiperidines and related heterocycles has been successfully demonstrated using flow chemistry techniques. researchgate.netchemistryviews.org
A general strategy for the synthesis of N-(hetero)arylpiperidines has been developed using a ring-opening and ring-closing approach via Zincke imine intermediates in a one-pot process. chemistryviews.orgchemrxiv.org This method, which can be adapted to a flow chemistry setup, allows for the generation of diverse piperidine libraries. chemrxiv.org The process involves the reaction of a pyridine derivative with a (hetero)arylaniline to form a pyridinium salt, which is then reduced to the corresponding piperidine. chemistryviews.org
The Bohlmann-Rahtz pyridine synthesis has also been successfully transferred from batch microwave conditions to a continuous flow process, demonstrating the potential for scaling up the production of substituted pyridines. researchgate.net This transfer often results in improved yields and process intensification. researchgate.net
Furthermore, flow chemistry has been employed in multistep syntheses, such as the Staudinger aza-Wittig reaction sequence to produce amines from azides. rsc.org This highlights the potential for developing a continuous flow process for the synthesis of this compound, potentially starting from readily available precursors and integrating multiple reaction and purification steps into a single automated sequence.
The table below presents examples of reactions relevant to the synthesis of the this compound core scaffolds that have been performed under flow conditions.
| Reaction Type | Reactants | Product | Conditions | Yield (%) | Reference |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Trisubstituted pyridine | EtOH–AcOH, 120 °C, 5 min residence time (Microwave flow) | 76 | researchgate.net |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Trisubstituted pyridine | EtOH–AcOH, 120 °C, 5 min residence time (Conductive heating flow) | 86 | researchgate.net |
| Enzymatic Aminolysis | Pyrazine-2-carboxylate, Benzylamine | N-Benzylpyrazine-2-carboxamide | tert-amyl alcohol, 45 °C, 20 min residence time, Lipozyme® TL IM catalyst | High | nih.gov |
| Staudinger aza-Wittig Reaction | Alkyl/Aryl azides, Aldehydes/Ketones | Imines | Flow process with monolithic triphenylphosphine (B44618) reagent | - | rsc.org |
Organocatalytic and Asymmetric Synthesis Strategies
The development of organocatalytic and asymmetric methods for the synthesis of piperidine derivatives is of paramount importance, as the stereochemistry of these molecules often plays a critical role in their biological activity. nih.govrsc.orgresearchgate.net Organocatalysis avoids the use of metal catalysts, offering a greener and often more cost-effective approach.
One notable organocatalytic approach involves the domino Michael addition/aminalization process to synthesize polysubstituted piperidines. nih.gov This reaction, catalyzed by an O-TMS protected diphenylprolinol, allows for the formation of four contiguous stereocenters in the piperidine ring with excellent enantioselectivity from aldehydes and nitroolefins. nih.gov While not directly applied to this compound, this strategy demonstrates the power of organocatalysis in constructing complex piperidine cores.
Asymmetric hydrogenation is another powerful tool for accessing chiral piperidine derivatives. The enantioselective hydrogenation of pyridine rings can be achieved using chiral catalysts, such as rhodium(I) complexes with P-chiral bisphosphorus ligands. nih.gov This approach can provide access to enantiomerically enriched piperidines, which are valuable building blocks for pharmaceuticals.
Furthermore, chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereocontrol. nih.gov This strategy combines chemical synthesis with biocatalysis, utilizing an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov
The following table provides examples of organocatalytic and asymmetric strategies for the synthesis of chiral piperidine scaffolds.
| Reaction Type | Catalyst/Method | Reactants | Product | Enantioselectivity (ee) | Reference |
| Domino Michael Addition/Aminalization | O-TMS protected diphenylprolinol | Aldehydes, Trisubstituted nitroolefins | Polysubstituted piperidines | Excellent | nih.gov |
| Asymmetric Hydrogenation | Rhodium(I) with P-chiral bisphosphorus ligand | Tetrasubstituted enamides | Chiral piperidines | High | nih.gov |
| Chemo-enzymatic Dearomatization | Ene-reductase (EneIRED) | N-substituted tetrahydropyridines | Enantioenriched 3-substituted piperidines | ≥96% | nih.gov |
| Asymmetric Nitro-Mannich/Reduction Cyclization | - | - | Chiral piperidines | - | nih.gov |
| Copper-catalyzed Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE | - | 2,3-cis-disubstituted piperidines | 91–96% | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 1 Pyridin 4 Yl Piperidin 4 Amine Derivatives
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound, offering a fingerprint unique to its structure and functional groups.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-(Pyridin-4-yl)piperidin-4-amine is expected to show characteristic absorption bands corresponding to its constituent parts: the pyridine (B92270) ring, the piperidine (B6355638) ring, and the primary amine group.
The N-H stretching vibrations of the primary amine (NH₂) are typically observed in the region of 3300-3500 cm⁻¹. For 4-aminopyridine, a substructure of the target molecule, asymmetric and symmetric NH₂ stretching vibrations have been identified. researchgate.net Specifically, the N-H asymmetric stretching vibration is noted around 3436 cm⁻¹. researchgate.net The piperidine N-H stretch is also expected in this region. The NH₂ scissoring (bending) vibration appears around 1645-1648 cm⁻¹. researchgate.netresearchgate.net
The pyridine ring itself gives rise to several characteristic bands. The C=N and C=C stretching vibrations within the pyridine ring are typically found in the 1400-1650 cm⁻¹ region. For 4-aminopyridine, the C=N stretching vibration of the pyridine ring is reported at 1602 cm⁻¹, with C=C stretching vibrations identified near 1436 cm⁻¹ and 1507 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic pyridine ring are expected above 3000 cm⁻¹.
The piperidine ring contributes C-H stretching vibrations from its methylene (B1212753) (CH₂) groups, which are typically observed in the 2850-2950 cm⁻¹ range. The C-N stretching vibration of the tertiary amine connecting the two rings is expected in the 1198-1200 cm⁻¹ range. researchgate.net
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Structures
| Vibrational Mode | Expected Frequency (cm⁻¹) | Structural Unit | Reference |
|---|---|---|---|
| N-H Asymmetric Stretch | ~3436 | Primary Amine (NH₂) | researchgate.net |
| N-H Symmetric Stretch | 3200-3300 | Primary Amine (NH₂) | researchgate.net |
| Aromatic C-H Stretch | >3000 | Pyridine Ring | researchgate.net |
| Aliphatic C-H Stretch | 2850-2950 | Piperidine Ring | nist.gov |
| N-H Scissoring | 1645-1648 | Primary Amine (NH₂) | researchgate.netresearchgate.net |
| C=N Stretch | ~1602 | Pyridine Ring | researchgate.net |
| C=C Stretch | 1436, 1507 | Pyridine Ring | researchgate.net |
Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for observing symmetric vibrations and the vibrations of non-polar bonds, such as the C-C bonds in the ring systems.
In the analysis of a related compound, 1-(pyrid-4-yl)piperazine, FT-Raman spectroscopy was used alongside FT-IR to perform a complete vibrational analysis. nih.govresearchgate.net For this compound, strong Raman scattering is expected from the breathing modes of the pyridine ring. The symmetric vibrations of the piperazine (B1678402) ring in the related compound were observed in the 1310-1385 cm⁻¹ range, and similar peaks would be expected for the piperidine ring. researchgate.net The Raman spectrum is often less cluttered than the corresponding IR spectrum in the fingerprint region (below 1500 cm⁻¹), which can aid in the detailed structural analysis.
Table 2: Expected FT-Raman Shifts for this compound Based on Analogous Structures
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Unit | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | ~3050 | Pyridine Ring | nih.gov |
| Aliphatic C-H Stretch | 2800-3000 | Piperidine Ring | nih.gov |
| Pyridine Ring Breathing | 990-1030 | Pyridine Ring | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their connectivity. The pyridine ring protons are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). Due to the C₂ symmetry of the 4-substituted pyridine ring, two distinct signals are expected: one for the protons at positions 2 and 6 (α to the nitrogen) and another for the protons at positions 3 and 5 (β to the nitrogen). For pyridine itself in D₂O, these signals appear at approximately δ 8.5 ppm and δ 7.8 ppm, respectively. bmrb.io The electron-donating piperidinyl group would be expected to shift these signals slightly upfield.
The piperidine ring protons will appear in the aliphatic region (typically δ 1.5-4.0 ppm). The protons on the carbons adjacent to the pyridine-linked nitrogen (C2' and C6') are expected to be the most downfield of the piperidine signals due to the deshielding effect of the nitrogen. In a detailed study of the analogous 4-(1-pyrrolidinyl)piperidine, the equatorial protons on these carbons were found to be more deshielded than the axial ones. researchgate.net A similar pattern is expected here. The proton at the C4' position, bearing the amino group, would also have a characteristic chemical shift. The protons of the primary amine (NH₂) and the piperidine N-H (if protonated) would appear as broad singlets that can exchange with D₂O.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |
|---|---|---|---|---|
| Pyridine H-2, H-6 | ~8.2-8.5 | Doublet | α to pyridine nitrogen | bmrb.io |
| Pyridine H-3, H-5 | ~6.7-7.0 | Doublet | β to pyridine nitrogen, shifted upfield by piperidine | bmrb.io |
| Piperidine H-2', H-6' (axial/equatorial) | ~3.5-4.0 | Multiplet | Adjacent to pyridine-linked nitrogen | researchgate.net |
| Piperidine H-3', H-5' (axial/equatorial) | ~1.5-2.0 | Multiplet | chemicalbook.com | |
| Piperidine H-4' | ~2.5-3.0 | Multiplet | Methine proton at amino-substituted carbon | researchgate.net |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of seven unique carbon signals are expected due to the molecule's symmetry (assuming free rotation around the C-N bond).
The pyridine ring carbons will appear in the downfield region. For pyridine, the chemical shifts are approximately δ 151 ppm (C2/C6), δ 127 ppm (C3/C5), and δ 140 ppm (C4). bmrb.io The C4 carbon, being attached to the piperidine nitrogen, will have its chemical shift significantly affected. The carbons of the piperidine ring will resonate upfield. Based on data for 4-(1-pyrrolidinyl)piperidine, the carbons adjacent to the nitrogen (C2' and C6') are expected around δ 48-50 ppm, the C4' carbon bearing the amino group around δ 50-55 ppm, and the C3'/C5' carbons around δ 30-35 ppm. researchgate.net
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes | Reference |
|---|---|---|---|
| Pyridine C-4 | ~155 | Attached to piperidine nitrogen | bmrb.io |
| Pyridine C-2, C-6 | ~150 | α to pyridine nitrogen | bmrb.io |
| Pyridine C-3, C-5 | ~108 | β to pyridine nitrogen | bmrb.io |
| Piperidine C-4' | 50-55 | Attached to NH₂ group | researchgate.net |
| Piperidine C-2', C-6' | 48-50 | Adjacent to pyridine-linked nitrogen | researchgate.net |
For this compound, key HMBC correlations would be expected to confirm the link between the two heterocyclic rings. Specifically, a correlation should be observed between the protons on the C2' and C6' positions of the piperidine ring and the C4 carbon of the pyridine ring. This three-bond correlation (³JCH) provides definitive evidence of the N-C4 bond between the piperidine and pyridine moieties. Other important correlations would include those between the piperidine protons and other carbons within the piperidine ring, confirming its structure, as well as correlations between the pyridine protons and carbons, confirming the substitution pattern. For example, the H-2/H-6 protons of the pyridine ring should show correlations to the C-4 and C-3/C-5 carbons. bmrb.io The application of such 2D NMR experiments is crucial for the complete and unambiguous structural characterization of complex heterocyclic derivatives. ipb.ptresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The wavelengths at which these absorptions occur provide valuable information about the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. libretexts.orguzh.ch
In derivatives of this compound, the primary chromophores are the pyridine ring and any additional conjugated systems. The electronic transitions observed in the UV-Vis spectra of these compounds are typically of two main types:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of molecules containing double or triple bonds, such as the aromatic pyridine ring. These transitions are generally intense and occur at specific wavelengths depending on the extent of conjugation in the molecule. uzh.chlibretexts.org For instance, the presence of substituents on the pyridine ring can shift the absorption maximum to longer wavelengths (a bathochromic shift) or shorter wavelengths (a hypsochromic shift).
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), typically located on heteroatoms like nitrogen, to a π* antibonding orbital. uzh.ch The nitrogen atoms in the pyridine and piperidine rings of this compound derivatives possess lone pairs of electrons, making n → π* transitions possible. These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths. uzh.chlibretexts.org
The solvent in which the spectrum is recorded can also influence the positions of these absorption bands. For example, studies on similar piperidine derivatives have shown that the solvent can affect the kinetics and the observed spectra. researchgate.net The UV-Vis spectrum of pyridine itself shows characteristic absorptions that can be influenced by substitution. nist.gov
A hypothetical UV-Vis absorption spectrum for a derivative of this compound might exhibit the following characteristics:
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 200-300 | High |
| n → π | >300 | Low |
This table presents a generalized view. Actual values will vary based on the specific derivative and solvent used.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. nih.gov
The fragmentation of this compound derivatives in the mass spectrometer is influenced by the stability of the resulting fragments. The piperidine ring, being a saturated heterocycle, can undergo characteristic cleavage patterns. For instance, α-cleavage next to the nitrogen atom is a common fragmentation pathway for aliphatic amines, leading to the formation of stable iminium ions. libretexts.org The presence of the pyridine ring introduces additional fragmentation pathways. Studies on piperazine analogues, which share structural similarities, have shown that cleavage of the bonds between the heterocyclic ring and its substituents is a dominant fragmentation process. researchgate.netxml-journal.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For example, HRMS can differentiate between a compound and its isomers or other molecules with very similar masses. The high resolving power of HRMS instruments also allows for the clear visualization of isotopic patterns, further aiding in elemental composition determination. nih.gov
In the analysis of this compound derivatives, HRMS is invaluable for confirming the identity of newly synthesized compounds and for identifying unknown metabolites or degradation products. rhhz.net The accurate mass data obtained from HRMS can be used to propose molecular formulas, which, in conjunction with fragmentation data, can lead to the confident identification of a compound's structure. rsc.orgmdpi.com
A hypothetical HRMS analysis of this compound (C10H15N3) would yield the following data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 178.1339 | 178.1342 |
This table illustrates the high accuracy of HRMS measurements.
X-ray Crystallography for Precise Molecular Geometry
Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides the definitive three-dimensional structure of a molecule in its crystalline state. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise atomic coordinates of the atoms within the crystal lattice. mdpi.com This information is crucial for understanding the molecule's conformation, stereochemistry, and intramolecular interactions.
For derivatives of this compound, SCXRD studies can reveal the conformation of the piperidine ring, which typically adopts a chair conformation. nih.gov The analysis can also precisely define the orientation of the pyridine ring relative to the piperidine ring. This structural information is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. Several crystal structures of piperidin-4-one derivatives, which are precursors to the amine, have been reported, highlighting the importance of this technique in understanding the structural features of this class of compounds. chemrevlett.com
A representative table of crystallographic data that could be obtained from an SCXRD study of a this compound derivative is shown below:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1358.9 |
| Z | 4 |
This is a hypothetical example; actual crystallographic parameters will be specific to the crystal being analyzed.
Beyond defining the molecular structure, SCXRD also provides critical insights into how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govnih.gov
In the crystal structures of this compound derivatives, hydrogen bonding is expected to play a significant role in the crystal packing. The amine group (-NH2) and the nitrogen atoms in the pyridine and piperidine rings can all act as hydrogen bond donors or acceptors. nih.gov For instance, N-H···N and N-H···S hydrogen bonds have been observed to hold molecules together in the crystals of related aminopyridine compounds. nih.gov
Furthermore, the aromatic pyridine rings can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align with each other. nih.gov The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid state, such as melting point and solubility, and can also provide insights into how these molecules might interact with biological targets. nih.govnih.gov
Structure Activity Relationship Sar and Ligand Design Principles for 1 Pyridin 4 Yl Piperidin 4 Amine Scaffolds
Elucidation of Structural Determinants for Molecular Target Interactions
The interaction of 1-(pyridin-4-yl)piperidin-4-amine derivatives with their biological targets is dictated by a complex interplay of structural features. The nature and position of substituents on both the pyridine (B92270) and piperidine (B6355638) rings, as well as the linker connecting them to other molecular fragments, play a crucial role in determining affinity and selectivity.
Impact of Substitution on Receptor Affinity and Selectivity
The affinity and selectivity of this compound-based ligands for their respective targets can be significantly modulated by the introduction of various substituents.
Sigma Receptors (σ1R, σ2R): The piperidine moiety has been identified as a key structural element for dual histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor affinities. nih.govacs.org A comparison of compounds differing only in the basic core (piperazine vs. piperidine) revealed that piperidine-containing ligands exhibit significantly higher affinity for σ1R. nih.govacs.org For instance, the replacement of a piperazine (B1678402) ring with a piperidine ring can dramatically increase σ1R affinity from a Ki of 1531 nM to 3.64 nM. acs.org This highlights the critical role of the piperidine core in achieving high affinity for the σ1R.
Histamine H3 Receptor (H3R): The this compound scaffold has been a foundation for the development of H3R antagonists. nih.govwikipedia.orgnih.gov The piperidine moiety is considered a crucial feature for dual H3/σ1 receptor activity. acs.orgnih.gov The basicity of the piperidine nitrogen is a key factor, with a pKa of around 8.4. nih.gov Non-imidazole-based antagonists, such as those containing a piperidine ring, have shown clinical success, with pitolisant (B1243001) being an approved drug for narcolepsy. wikipedia.org
Protein Kinase B (Akt): Derivatives of the this compound scaffold have been developed as potent inhibitors of Akt, a key enzyme in cell signaling pathways implicated in cancer. nih.govnih.govacs.org Optimization of lipophilic substitutions on a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to nanomolar inhibitors with significant selectivity for Akt over the related kinase PKA. nih.govacs.org For example, the introduction of a 4-chlorobenzyl group at the 4-position of the piperidine ring resulted in a potent ATP-competitive inhibitor of Aktβ. nih.govacs.org Further modifications, such as the introduction of a carboxamide linker, have led to orally bioavailable inhibitors with in vivo efficacy. nih.gov
HIV-1 Reverse Transcriptase: The piperidine-linked aminopyrimidine scaffold has been explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.govresearchgate.net N-benzyl derivatives have demonstrated broad activity against wild-type and drug-resistant mutant viruses. nih.gov The synthesis and SAR studies of N-phenyl piperidine analogs identified 3-carboxamides as a particularly active series, with some compounds showing high potency against a range of NNRTI-resistant mutants. nih.gov
G-protein-coupled receptor kinase-2 and -5 (GRK2, GRK5): Pyrrolopyrimidine-containing compounds, which can be considered derivatives of the this compound scaffold, have been identified as potent inhibitors of GRK1 and GRK5. nih.gov These inhibitors, however, showed more modest selectivity. nih.gov
Significance of the Piperidine Core in Ligand Binding and Potency
The piperidine core is a fundamental component of the this compound scaffold, playing a multifaceted role in ligand binding and potency. nih.govmdpi.com Its conformational flexibility and basic nitrogen atom are key determinants of its interactions with various biological targets.
The protonation state of the piperidine nitrogen at physiological pH is crucial for its interaction with target proteins. nih.gov For instance, in the context of dual H3/σ1 receptor ligands, the piperidine-containing compound exists almost exclusively in the monoprotonated form, which is believed to be favorable for σ1R binding. nih.govacs.org In contrast, a similar compound with a piperazine core exists in nearly equal amounts of monoprotonated and diprotonated forms. nih.govacs.org
The piperidine ring also serves as a versatile scaffold for the attachment of various substituents that can modulate affinity, selectivity, and pharmacokinetic properties. nih.gov For example, in the development of Akt inhibitors, the 4-position of the piperidine ring was a key point for introducing lipophilic groups that enhanced potency. nih.gov Similarly, in the design of HIV-1 reverse transcriptase inhibitors, modifications at the N-position of the piperidine ring led to compounds with broad activity against resistant viral strains. nih.govnih.gov
Influence of Pyridine Moiety Modifications on Molecular Recognition
The pyridine moiety of the this compound scaffold is a critical element for molecular recognition, primarily through its ability to participate in hydrogen bonding and π-π stacking interactions. nih.govmdpi.com Modifications to the pyridine ring can significantly impact the electronic properties and reactivity of the entire molecule, thereby influencing its binding affinity and selectivity. nih.gov
The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets. mdpi.com The basicity of the pyridine nitrogen can be tuned by the introduction of electron-donating or electron-withdrawing groups on the ring. nih.gov For example, an electron-releasing amino group in the para position increases the basicity of the pyridine nitrogen. nih.gov
Role of Linker Group Variation in Modulating Binding Profiles
The linker group connecting the core this compound scaffold to other chemical moieties plays a significant role in modulating the binding profile of the resulting ligand. The length, flexibility, and chemical nature of the linker can influence the orientation of the ligand within the binding pocket, thereby affecting its affinity and selectivity.
In the development of inhibitors for Protein Kinase B (Akt), varying the linker between the 4-aminopiperidine (B84694) and a 4-chlorophenyl group was explored. acs.org An ether-linked analog was as potent as the parent compound but lacked selectivity against PKA, likely due to the more flexible linker. acs.org In contrast, an isomeric amide linker retained activity for Akt and showed some selectivity over PKA, suggesting that a more rigid linker can enforce a more selective binding conformation. acs.org The introduction of an amide linker also proved beneficial in improving oral bioavailability by addressing metabolic instability issues observed with more direct linkages. nih.gov
Computational Docking Studies for Binding Mode Elucidation
Computational docking studies have proven to be an invaluable tool for understanding the binding modes of this compound derivatives with their respective protein targets. acs.org These studies provide insights into the specific interactions that govern ligand binding and can guide the rational design of more potent and selective compounds.
Docking simulations have been successfully employed to rationalize the observed SAR for various targets. For instance, in the case of dual histamine H3/sigma-1 receptor antagonists, docking studies revealed that the higher affinity of piperidine-containing ligands for the σ1R, compared to their piperazine counterparts, could be attributed to differences in their protonation states and the resulting interactions within the binding site. nih.govacs.org Similarly, for dopaminergic ligands, docking analysis proposed two possible binding orientations, with the more stable one involving a salt bridge between the piperidine moiety and an aspartate residue in the D2 dopamine (B1211576) receptor. nih.gov
Identification of Key Protein-Ligand Interactions
A central outcome of computational docking studies is the identification of key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity.
Hydrogen Bonding: The nitrogen atoms of both the pyridine and piperidine rings, as well as the 4-amino group, are common sites for hydrogen bond formation. For example, in the binding of fentanyl analogs to the μ-opioid receptor, a key ionic interaction is observed between the protonated piperidine nitrogen and an aspartate residue (D147). researchgate.net Similarly, in Akt inhibitors, hydrogen bonds are formed between the ligand and key residues in the kinase hinge region. researchgate.net
Hydrophobic Contacts: The aromatic pyridine ring and any lipophilic substituents on the scaffold contribute to hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are often a major driving force for ligand binding. researchgate.net For instance, in the binding of some inhibitors to Akt, hydrophobic contacts are formed with specific arginine residues. researchgate.net The anilide aromatic ring of fentanyl analogs penetrates a subpocket formed by several transmembrane helices of the μ-opioid receptor, highlighting the importance of these hydrophobic interactions. researchgate.net
Analysis of Protonation States and their Influence on Binding
The ionization state of a ligand is a critical determinant of its interaction with a biological target. For scaffolds based on this compound, which possesses multiple basic nitrogen atoms, the specific protonation state at physiological pH can significantly influence binding affinity and selectivity. The molecule presents three primary sites for protonation: the pyridine nitrogen, the piperidine nitrogen, and the 4-amino group. Understanding the interplay of these potential protonation states is fundamental to rational drug design.
The basicity of the different nitrogen atoms in the this compound scaffold varies. The piperidine nitrogen is the most basic, with a pKa of its conjugate acid estimated to be around 10.5 to 11.2. nih.govmdpi.com The 4-amino group is also basic, while the pyridine nitrogen is the least basic, with a pKa of its conjugate acid around 5.2. evitachem.com Consequently, at a physiological pH of approximately 7.4, the piperidine and 4-amino nitrogens are predominantly protonated, carrying a positive charge, whereas the pyridine nitrogen is largely in its neutral state.
The protonated form of amine-containing ligands is frequently essential for forming key interactions within the binding sites of proteins, particularly through the formation of salt bridges with acidic amino acid residues such as aspartate and glutamate (B1630785). nih.gov Computational and structural studies on related, more complex molecules that incorporate the 4-aminopiperidine moiety have underscored the importance of this protonated amine for potent biological activity. For instance, in a series of inhibitors of Protein Kinase B (PKB), the protonated 4-amino group was found to form crucial interactions with glutamate and the backbone carbonyl of other residues in the active site. nih.gov The positive charge on the ligand is often stabilized by interactions with nearby polar or even aromatic residues, which can compensate for the energetic cost of desolvating the charged group upon binding. nih.gov
Molecular modeling studies on related antagonist molecules for the CB1 cannabinoid receptor have also highlighted the significance of the protonation state of the piperidine nitrogen in determining the conformational preferences and energetic stability of the ligand, which in turn affects its binding to the receptor. nih.gov
The likely protonation states of the this compound scaffold at physiological pH are therefore anticipated to be a mixture, with the monoprotonated species (at the piperidine or 4-amino nitrogen) and the diprotonated species (at both the piperidine and 4-amino nitrogens) being the most prevalent. The specific biological context, including the local microenvironment of the binding pocket, can further influence the pKa values of the ligand's functional groups and, consequently, its dominant protonation state upon binding. nih.gov
Table 1: Estimated pKa Values of Ionizable Centers in this compound and Related Structures
| Ionizable Center | Estimated pKa | Likely Protonation State at pH 7.4 |
| Piperidine Nitrogen | ~10.5 - 11.2 nih.govmdpi.comevitachem.com | Protonated |
| 4-Amino Group | Basic | Protonated |
| Pyridine Nitrogen | ~5.2 evitachem.com | Neutral |
Detailed research into the specific binding modes of different protonation states of this compound to its targets is an active area of investigation. Computational methods, such as those employing neural network potentials for rapid pKa prediction, are emerging as valuable tools for dissecting the thermodynamic cycles of ligand protonation and binding. rsc.org Such analyses are crucial for the design of next-generation ligands with optimized binding kinetics and affinities.
Advanced Research Applications of 1 Pyridin 4 Yl Piperidin 4 Amine in Chemical Biology and Materials Science
Role as a Privileged Scaffold for Research Probes and Tool Compounds
The term "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the design of new bioactive compounds. nih.gov The 1-(Pyridin-4-yl)piperidin-4-amine structure fits this description due to the presence of the pyridine (B92270) and piperidine (B6355638) rings, which are common motifs in many biologically active molecules. nih.govnih.govnih.govijnrd.org The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, offers metabolic stability and the ability to form hydrogen bonds. nih.gov The piperidine ring, a saturated six-membered heterocycle, provides a flexible yet constrained framework. nih.gov
This combination of properties makes the this compound scaffold a valuable starting point for the development of research probes and tool compounds. These are molecules designed to selectively interact with specific biological targets, such as enzymes or receptors, to study their function. nih.gov For example, derivatives of this scaffold have been synthesized to create potent and selective inhibitors of various enzymes, as will be discussed in the following sections. nih.govacs.org The ability to systematically modify the scaffold, for instance by adding different functional groups to the pyridine or piperidine rings, allows for the fine-tuning of the compound's properties to achieve desired levels of potency and selectivity. acs.org
The synthesis of hybrid scaffolds incorporating 4-pyridine and 4-piperidine moieties has been explored to create novel chemical entities with potential applications in medicinal chemistry. researchgate.net These efforts highlight the modular nature of the this compound core, which allows for the construction of diverse molecular architectures.
Mechanistic Investigations of Enzyme Inhibition
The this compound scaffold has been instrumental in the development of inhibitors for a range of enzymes, facilitating detailed mechanistic studies.
Studies on Ergosterol (B1671047) Biosynthesis Enzyme Inhibition (e.g., Sterol C14-reductase, Sterol C8-isomerase)
Ergosterol is an essential component of fungal cell membranes, and its biosynthesis pathway is a key target for antifungal drugs. mdpi.comnih.gov Several enzymes in this pathway, including sterol C14-reductase and sterol C8-isomerase, are inhibited by compounds containing piperidine and morpholine (B109124) rings. mdpi.comresearchgate.net Derivatives of 4-aminopiperidine (B84694) have been synthesized and shown to be potent inhibitors of these enzymes. mdpi.comresearchgate.net
The proposed mechanism of action involves the protonated piperidine ring mimicking the high-energy carbocationic intermediates formed during the enzymatic reactions. researchgate.net By analyzing the sterol patterns in fungal cells treated with these inhibitors, researchers can gain insights into the specific enzymes being targeted. For instance, the accumulation of sterols with a C14-C15 double bond indicates inhibition of sterol C14-reductase, while the accumulation of lichesterol (B1675288) is a marker for the inhibition of sterol C8-isomerase. mdpi.com
Table 1: 4-Aminopiperidine Derivatives as Inhibitors of Ergosterol Biosynthesis
| Compound | Target Enzyme(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 1-Benzyl-N-dodecylpiperidin-4-amine | Sterol C14-reductase, Sterol C8-isomerase | Demonstrated significant antifungal activity against Candida and Aspergillus species. | mdpi.comresearchgate.net |
| N-Dodecyl-1-phenethylpiperidin-4-amine | Sterol C14-reductase, Sterol C8-isomerase | Showed promising antifungal activity against clinically relevant fungal isolates. | mdpi.comresearchgate.net |
| Fenpropimorph | Sterol C14-reductase, Sterol C8-isomerase | A known antifungal agent that inhibits multiple enzymes in the ergosterol biosynthesis pathway. | mdpi.comnih.gov |
| Tridemorph | Sterol C8-isomerase | An inhibitor of sterol C8-isomerase. | nih.gov |
Exploration of Protein Kinase Inhibition Mechanisms
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. nih.govacs.org The this compound scaffold has been used to develop potent and selective inhibitors of protein kinases, such as Protein Kinase B (PKB/Akt). nih.govacs.org
Fragment-based screening identified that the 4-(piperidin-1-yl)pyrrolo[2,3-d]pyrimidine core, a related structure, could be elaborated to produce nanomolar inhibitors of PKBβ. nih.gov Further optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to the discovery of ATP-competitive inhibitors with high selectivity for PKB over other kinases like PKA. nih.govacs.org Mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, have revealed the binding modes of these compounds and the structural basis for their selectivity. nih.gov For example, differences in the bound conformations of inhibitors in PKA and a PKA-PKB chimera protein helped explain the observed selectivity. nih.gov
Table 2: this compound Derivatives in Protein Kinase Inhibition
| Compound/Scaffold | Target Kinase | Key Mechanistic Insights | Reference(s) |
|---|---|---|---|
| 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | PKBβ | Potent, ATP-competitive inhibitor. | nih.govacs.org |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB | Orally bioavailable inhibitors with in vivo antitumor activity. | nih.govacs.org |
| 4-(Piperidin-1-yl)pyrrolo[2,3-d]pyrimidine | PKBβ | Nanomolar inhibitor identified through fragment elaboration. | nih.gov |
Analysis of Cholinesterase (AChE, BuChE) Interaction
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that break down the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov The this compound scaffold has been incorporated into molecules designed as cholinesterase inhibitors. koreascience.krresearchgate.net
Hybrid molecules combining α-lipoic acid with 4-amino-1-benzyl piperidines have been synthesized and evaluated for their inhibitory activity against both AChE and BuChE. koreascience.krresearchgate.net Kinetic studies of these inhibitors have helped to elucidate their mechanism of action, revealing whether they are competitive, noncompetitive, or mixed-type inhibitors. koreascience.krresearchgate.net For instance, one such hybrid compound was found to be a mixed-type inhibitor of AChE and a noncompetitive inhibitor of BuChE. koreascience.krresearchgate.net These studies are crucial for understanding how these molecules interact with the active site and peripheral anionic site of the cholinesterase enzymes. nih.gov
Table 3: Cholinesterase Inhibition by Piperidine Derivatives
| Inhibitor Type | Target Enzyme(s) | Mechanism of Inhibition | Reference(s) |
|---|---|---|---|
| Hybrid of α-lipoic acid and 4-amino-1-benzyl piperidine | AChE, BuChE | Mixed inhibition for AChE, noncompetitive for BuChE. | koreascience.krresearchgate.net |
| Pyridazine-containing compounds | AChE, BuChE | Dual inhibitors with some showing competitive results with donepezil. | nih.gov |
Fundamental Studies of Reverse Transcriptase Inhibitory Activity
Reverse transcriptase is an enzyme used by retroviruses like HIV to replicate their genetic material. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs. nih.govnih.gov The this compound scaffold has been utilized in the design of novel NNRTIs.
Researchers have designed and synthesized series of piperidin-4-yl-aminopyrimidine derivatives that show potent activity against wild-type HIV-1 and various drug-resistant mutant strains. nih.govnih.govresearchgate.net Crystallographic studies of these inhibitors bound to reverse transcriptase have provided detailed insights into their binding motifs and the structural basis for their activity against resistant viruses. nih.govresearchgate.net These mechanistic studies are vital for the development of next-generation NNRTIs with improved efficacy and resistance profiles.
Intermediate in Complex Organic Synthesis and Materials Science
Beyond its direct biological applications, this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules and materials. evitachem.comresearchgate.net The presence of multiple reactive sites—the amino group and the nitrogen atoms in the pyridine and piperidine rings—allows for a variety of chemical transformations. evitachem.com
In organic synthesis, this compound can be used as a building block to construct larger, more intricate molecular architectures. evitachem.comnih.gov For example, it can undergo reactions such as N-alkylation, acylation, and various coupling reactions to introduce new functional groups and extend the molecular framework. evitachem.com The synthesis of a key intermediate for fentanyl analogues, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the utility of related piperidine structures in the preparation of pharmaceutically important compounds. researchgate.net
In materials science, pyridine-containing compounds are of interest for the development of new materials with specific electronic or optical properties. nih.govresearchgate.net The ability of the pyridine nitrogen to coordinate with metal ions can be exploited to create metal-organic frameworks (MOFs) or coordination polymers. nih.gov The synthesis of a Co(II)-catalyzed N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate demonstrates the potential for creating complex supramolecular structures through metal-ligand interactions. nih.gov
Q & A
Basic: What are the standard synthetic protocols for 1-(Pyridin-4-yl)piperidin-4-amine, and how can purity be optimized?
The synthesis typically involves nucleophilic substitution between pyridine derivatives and piperidin-4-amine. For example, reacting 4-chloropyridine with piperidin-4-amine under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like acetonitrile or DMF . Purification via recrystallization or chromatography (e.g., silica gel) is critical to achieve >95% purity. Yield optimization may require controlled temperature (60–80°C) and extended reaction times (12–24 hrs). Monitoring by TLC or HPLC ensures reaction completion .
Advanced: How can alternative synthesis techniques (e.g., microwave-assisted reactions) improve the efficiency of this compound production?
Microwave irradiation reduces reaction times from hours to minutes by enhancing reaction kinetics. For instance, a 30-minute microwave-assisted reaction at 100°C in DMF with K₂CO₃ can achieve yields comparable to traditional methods . This approach minimizes side products like N-alkylation byproducts and enhances regioselectivity. Advanced characterization (e.g., LC-MS) is recommended to confirm product integrity under rapid heating conditions .
Basic: What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Peaks for pyridine (δ 8.5–7.5 ppm) and piperidine protons (δ 3.5–1.5 ppm) confirm substitution patterns.
- FT-IR : Stretching bands for NH₂ (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate structure .
- Mass Spectrometry : ESI-MS (m/z ~192 [M+H]⁺) confirms molecular weight. Cross-referencing with PubChem data ensures accuracy .
Advanced: How can DFT analysis resolve contradictions in reaction mechanisms for oxidation/reduction pathways of this compound?
Conflicting data on oxidation products (e.g., N-oxide vs. ring-opened derivatives) can be addressed via density functional theory (DFT). For example, DFT calculations predict the thermodynamic stability of N-oxides over alternative products under permanganate oxidation, aligning with experimental LC-MS observations . Transition state modeling further clarifies selectivity in reduction reactions using NaBH₄/LiAlH₄ .
Basic: What in vitro assays are suitable for assessing the biological activity of this compound?
- Enzyme Inhibition : Test against kinases or GPCRs via fluorescence polarization assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) to estimate metabolic half-life .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for CNS targeting?
Modifying the pyridine/piperidine substituents alters lipophilicity (logP) and blood-brain barrier penetration. For example:
- Substitution at Piperidine C4 : Adding hydrophobic groups (e.g., CF₃) increases logP by ~0.5, enhancing CNS uptake .
- Pyridine Ring Halogenation : Fluorine at C2 improves metabolic stability (t½ > 2 hrs in microsomes) .
Docking studies with serotonin receptors (5-HT₆) validate binding modes .
Basic: What crystallographic tools are recommended for resolving the 3D structure of this compound derivatives?
- X-ray Crystallography : Use SHELXL for refinement (CCDC deposition recommended).
- Twinned Data Handling : SHELXD/SHELXE for resolving pseudo-merohedral twinning .
- Hydrogen Bond Analysis : Mercury software to map interactions (e.g., NH₂⋯O in co-crystals) .
Advanced: How does the compound’s electronic structure influence its reactivity in palladium-catalyzed cross-coupling reactions?
The pyridine ring’s electron-deficient nature activates C-H bonds for Pd(0)-catalyzed couplings. DFT-derived Fukui indices identify C3 as the most reactive site for Suzuki-Miyaura reactions. Optimized conditions: Pd(OAc)₂ (5 mol%), PCy₃ ligand, K₂CO₃ in dioxane (80°C, 12 hrs) .
Basic: How can researchers address discrepancies in reported biological activity data across studies?
- Dose-Response Validation : Replicate assays across multiple labs (e.g., IC₅₀ for enzyme inhibition).
- Purity Verification : LC-MS to rule out impurities (>98% purity required).
- Control Standardization : Use commercial inhibitors (e.g., staurosporine) as benchmarks .
Advanced: What computational models predict the metabolic fate of this compound in human hepatocytes?
CYP450 isoform-specific metabolism (e.g., CYP3A4-mediated N-dealkylation) is modeled using Schrödinger’s ADMET Predictor. Machine learning tools (e.g., StarDrop) prioritize metabolites for LC-MS/MS validation. In silico data align with in vitro microsomal t½ (~45 mins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
